

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyl Carbonate

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Compound of Interest

Compound Name: *Diisopropyl carbonate*

Cat. No.: *B044100*

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Abstract

Diisopropyl carbonate (DPC) is a versatile chemical intermediate and solvent with growing importance in the pharmaceutical and fine chemical industries. Its favorable properties, including low toxicity and a high boiling point, make it an attractive alternative to more hazardous compounds. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for **diisopropyl carbonate**, with a focus on transesterification and alcoholysis of urea as phosgene-free routes. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these methodologies.

Introduction

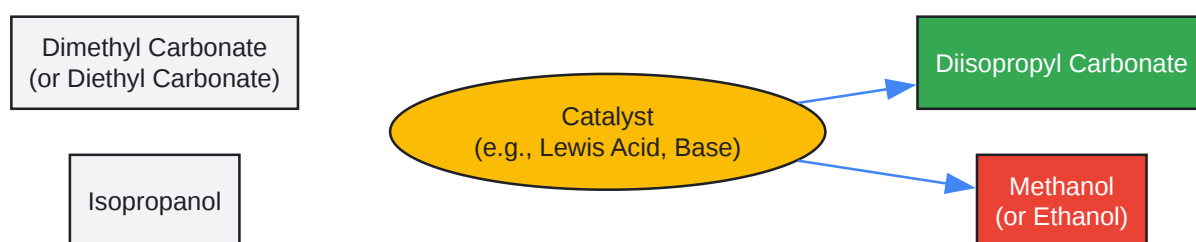
Diisopropyl carbonate ($(\text{CH}_3)_2\text{CHOC}(\text{O})\text{OCH}(\text{CH}_3)_2$) is a dialkyl carbonate that serves as a key building block in organic synthesis. It finds applications as a solvent in various reactions and as a reagent in the production of pharmaceuticals and other specialty chemicals. The increasing demand for greener and safer chemical processes has driven the development of phosgene-free synthesis routes for carbonates, moving away from the hazardous use of phosgene gas. This guide will focus on these modern, safer methods for the preparation of high-purity **diisopropyl carbonate**.

Synthesis of Diisopropyl Carbonate

The synthesis of **diisopropyl carbonate** can be broadly categorized into two main approaches: phosgene-based methods and phosgene-free methods. Due to the extreme toxicity of phosgene, this guide will detail the more contemporary and safer phosgene-free routes, which are predominantly based on transesterification and the alcoholysis of urea.

Transesterification of a Carbonate with Isopropanol

Transesterification is a widely employed method for the synthesis of **diisopropyl carbonate**. This reaction involves the exchange of an alkoxy group of a starting carbonate with the isopropoxy group from isopropanol. Common starting carbonates include dimethyl carbonate (DMC) and diethyl carbonate (DEC). The general reaction is depicted below:



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Caption: Transesterification of a dialkyl carbonate with isopropanol.

This protocol describes a typical lab-scale synthesis of **diisopropyl carbonate** from dimethyl carbonate and isopropanol using a Lewis acid catalyst.

Materials:

- Dimethyl carbonate (DMC)
- Isopropanol
- Lewis acid catalyst (e.g., Titanium (IV) isopropoxide)
- Round-bottom flask
- Reflux condenser

- Heating mantle with magnetic stirrer
- Distillation apparatus

Procedure:

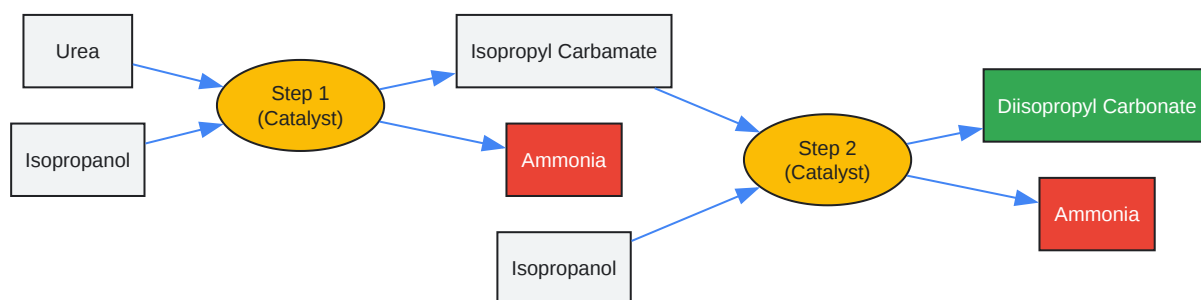
- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add dimethyl carbonate (1.0 mol) and an excess of isopropanol (3.0 mol).
- With stirring, add the Lewis acid catalyst (e.g., 0.5 mol% of Titanium (IV) isopropoxide) to the reaction mixture.
- Heat the mixture to reflux (approximately 85-90 °C) and maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by gas chromatography (GC) by observing the formation of **diisopropyl carbonate** and the disappearance of dimethyl carbonate.
- After the reaction is complete, cool the mixture to room temperature.
- The excess isopropanol and the methanol byproduct are removed by fractional distillation.
- The remaining crude **diisopropyl carbonate** is then purified by vacuum distillation.

Quantitative Data:

Parameter	Value
Reactants	Dimethyl Carbonate, Isopropanol
Catalyst	Titanium (IV) isopropoxide
Molar Ratio (Isopropanol:DMC)	3:1
Reaction Temperature	85-90 °C
Reaction Time	8-12 hours
Typical Yield	85-95%
Purity (after distillation)	>99%

Alcoholysis of Urea with Isopropanol

The alcoholysis of urea with isopropanol presents another environmentally friendly route to **diisopropyl carbonate**. This method avoids the use of other carbonates as starting materials and instead utilizes readily available and inexpensive urea. The reaction proceeds in two steps, with the formation of an intermediate isopropyl carbamate, which then reacts with another molecule of isopropanol to yield **diisopropyl carbonate** and ammonia.



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Caption: Two-step synthesis of DIPC via urea alcoholysis.

This protocol outlines a general procedure for the synthesis of **diisopropyl carbonate** from urea and isopropanol using a metal oxide catalyst.

Materials:

- Urea
- Isopropanol
- Zinc oxide (ZnO) catalyst
- High-pressure autoclave reactor with a stirrer
- Gas outlet for ammonia removal

Procedure:

- Charge the autoclave reactor with urea (1.0 mol), isopropanol (5.0 mol), and zinc oxide catalyst (5 wt% of urea).
- Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
- Heat the reactor to 160-180 °C while stirring. The pressure will increase due to the formation of ammonia.
- Maintain the reaction temperature for 6-10 hours. The ammonia gas generated is carefully vented through a scrubber system to drive the reaction forward. The reaction progress can be monitored by analyzing samples for the consumption of urea and the formation of **diisopropyl carbonate**.
- After the reaction, cool the reactor to room temperature and vent any remaining pressure.
- Filter the reaction mixture to remove the solid catalyst.
- The excess isopropanol is recovered by distillation at atmospheric pressure.
- The crude **diisopropyl carbonate** is then purified by vacuum distillation.

Quantitative Data:

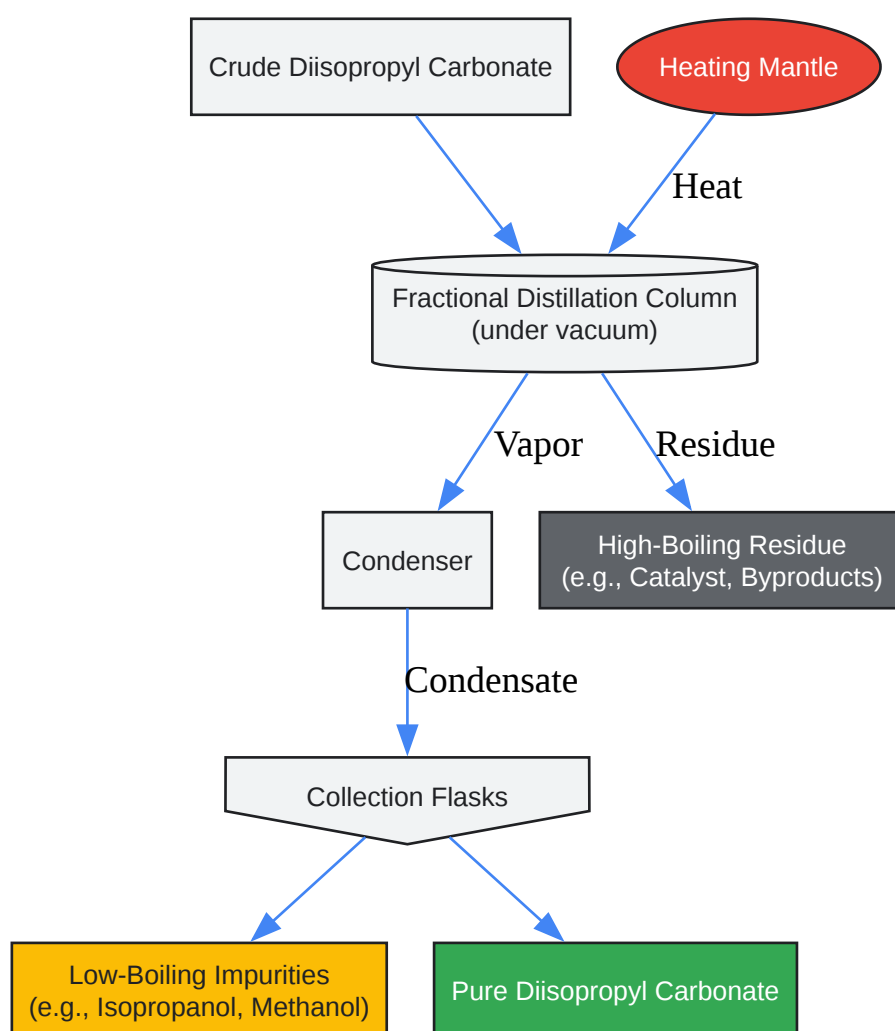
Parameter	Value
Reactants	Urea, Isopropanol
Catalyst	Zinc Oxide (ZnO)
Molar Ratio (Isopropanol:Urea)	5:1
Reaction Temperature	160-180 °C
Reaction Time	6-10 hours
Typical Yield	70-85%
Purity (after distillation)	>99%

Purification of Diisopropyl Carbonate

The final purity of **diisopropyl carbonate** is crucial for its application in the pharmaceutical and fine chemical industries. The primary method for purifying crude **diisopropyl carbonate** is fractional vacuum distillation. Reactive distillation can also be employed to combine the synthesis and purification steps into a single process, offering potential economic and efficiency advantages.

Fractional Vacuum Distillation

Fractional vacuum distillation is used to separate **diisopropyl carbonate** from unreacted starting materials, byproducts, and catalyst residues. Operating under reduced pressure lowers the boiling point of the compounds, preventing thermal decomposition of the product.



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Caption: Workflow for fractional vacuum distillation.

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- Vacuum pump and pressure gauge
- Heating mantle

Procedure:

- Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
- Charge the round-bottom flask with the crude **diisopropyl carbonate**.
- Begin stirring and gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., 20-50 mmHg).
- Gently heat the flask. The temperature at the distillation head should be monitored closely.
- Collect the initial fraction (forerun), which will primarily consist of lower-boiling impurities such as residual isopropanol and methanol.
- As the temperature at the distillation head stabilizes at the boiling point of **diisopropyl carbonate** at the given pressure, change the receiving flask to collect the pure product.
- Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

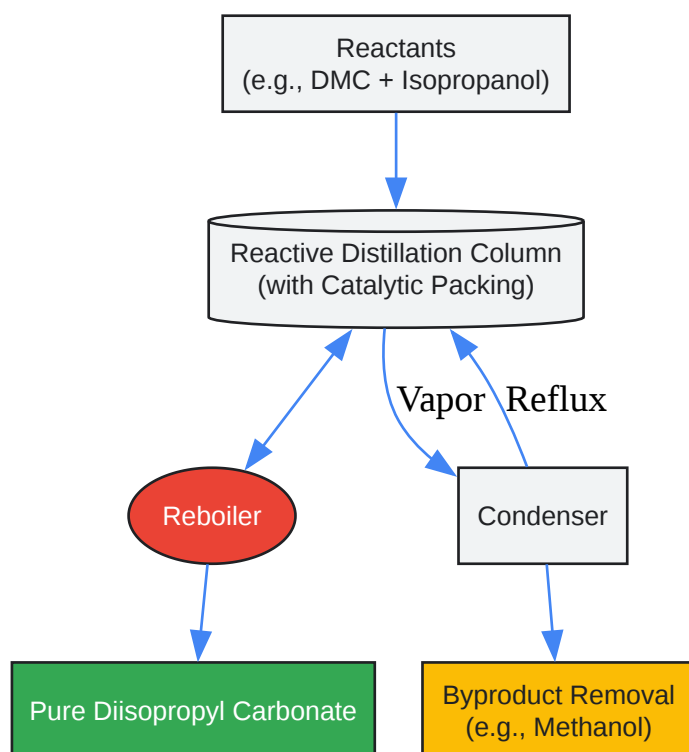
- Stop the heating, and after the apparatus has cooled, slowly release the vacuum before collecting the purified **diisopropyl carbonate**.

Boiling Point Data for **Diisopropyl Carbonate**:

Pressure (mmHg)	Boiling Point (°C)
760 (Atmospheric)	~168-170
100	~105-107
50	~88-90
20	~68-70

Reactive Distillation

Reactive distillation combines the chemical reaction and separation in a single unit. For the synthesis of **diisopropyl carbonate** via transesterification, the reactants are fed into a distillation column that contains a catalytic packing. As the reaction proceeds, the more volatile byproduct (methanol or ethanol) is continuously removed from the top of the column, shifting the equilibrium towards the formation of the desired **diisopropyl carbonate**, which is collected from the bottom of the column. This integrated process can lead to higher conversions and reduced energy consumption.



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Caption: Schematic of a reactive distillation process.

Process Parameters for Reactive Distillation:

Parameter	Typical Range
Catalyst	Solid acid or base catalyst packed in the column
Feed Location	Optimized based on reaction and separation zones
Reflux Ratio	1:1 to 5:1
Reboiler Temperature	170-190 °C
Column Pressure	Atmospheric or slightly elevated
Conversion	>99%
Product Purity	>99.5%

Conclusion

The synthesis and purification of **diisopropyl carbonate** can be achieved through efficient and safe phosgene-free methods. Transesterification of dimethyl carbonate with isopropanol and the alcoholysis of urea are viable and scalable routes that produce high yields of the desired product. The purification of crude **diisopropyl carbonate** is effectively accomplished by fractional vacuum distillation, which allows for the separation of impurities and the isolation of a high-purity final product. For industrial-scale production, reactive distillation offers a promising integrated approach to enhance process efficiency and reduce operational costs. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

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